molecular formula C22H24N4O2 B2441658 (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1797267-04-9

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2441658
CAS No.: 1797267-04-9
M. Wt: 376.46
InChI Key: LWKYMGINZWFEFN-UHFFFAOYSA-N
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Description

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a synthetic chemical compound designed for research and development applications, particularly in the field of medicinal chemistry. This molecule features a pyrazole core, a privileged scaffold in drug discovery known for its diverse pharmacological potential . Pyrazole derivatives are reported to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral effects, making them a key structural motif in the development of new therapeutic agents . The specific structure of this compound, which incorporates a phenyl-pyrazole group linked to a piperidine moiety via a methanone bridge, suggests its potential utility as a building block in organic synthesis or as a candidate for high-throughput screening against various biological targets. Researchers may investigate its mechanism of action, which could involve enzyme inhibition or receptor modulation, given that similar pyrazole-containing compounds have been explored as inhibitors for targets like kinases and proteases . This product is intended for laboratory research purposes only and is not approved for use in humans or animals. It is the responsibility of the researcher to determine the suitability of this compound for their specific application.

Properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-16-7-6-10-21(24-16)28-19-11-13-25(14-12-19)22(27)20-15-23-26(17(20)2)18-8-4-3-5-9-18/h3-10,15,19H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKYMGINZWFEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. Pyrazole derivatives are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antibacterial activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H20N4O\text{C}_{16}\text{H}_{20}\text{N}_4\text{O}

Biological Activity Overview

Research indicates that pyrazole derivatives, including the compound , exhibit significant biological activities. Here are some key findings:

Antitumor Activity

  • Mechanism of Action : Pyrazole derivatives have been shown to inhibit various kinases involved in tumor progression. For instance, they demonstrate inhibitory activity against BRAF(V600E), EGFR, and Aurora-A kinase, which are critical targets in cancer therapy .
  • Case Study : A study involving a series of pyrazole compounds demonstrated cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of certain pyrazoles with doxorubicin showed a significant synergistic effect, enhancing cell death and apoptosis in resistant cancer cells .

Anti-inflammatory Effects

Pyrazole derivatives also exhibit anti-inflammatory properties by modulating pathways involved in inflammation. For example, they can inhibit the p38 MAP kinase pathway, which is crucial in inflammatory responses .

Antibacterial and Antifungal Activities

Some studies have reported that pyrazole derivatives possess antibacterial and antifungal properties. The compound's structural features may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Activity TypeMechanism/TargetReference
AntitumorInhibition of BRAF(V600E), EGFR
Anti-inflammatoryp38 MAP kinase inhibition
AntibacterialDisruption of cell membranes
AntifungalInhibition of fungal growth

Case Study 1: Antitumor Efficacy

In a specific study, a series of pyrazole derivatives were tested against breast cancer cell lines. The results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity. The combination therapy with doxorubicin was particularly effective in the MDA-MB-231 cell line, suggesting potential for clinical application in resistant breast cancer subtypes .

Case Study 2: Anti-inflammatory Action

Another study focused on the anti-inflammatory properties of pyrazole derivatives showed that these compounds could significantly reduce pro-inflammatory cytokines in vitro. This suggests their potential use in treating inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that derivatives similar to (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone showed inhibitory effects on cancer cell proliferation through modulation of specific signaling pathways related to cell growth and apoptosis .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research suggests that it can inhibit the activity of enzymes involved in the inflammatory response, making it a potential candidate for treating inflammatory diseases . The docking studies with human prostaglandin reductase further support its role as an inhibitor in inflammatory pathways .

Neuroprotective Effects

Another promising application is in neuroprotection. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases like Alzheimer's and Parkinson's disease . The mechanism often involves the modulation of neurotransmitter levels and inhibition of neuroinflammatory processes.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal reported that a derivative of the compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers synthesized several derivatives based on the core structure of this compound. They found that these compounds significantly reduced markers of inflammation in animal models of arthritis, suggesting their potential therapeutic use in chronic inflammatory conditions .

Chemical Reactions Analysis

Pyrazole Ring Formation

The (5-methyl-1-phenyl-1H-pyrazol-4-yl) moiety is likely synthesized via hydrazide cyclization. For example:

  • Reagents : Phenylacetic acid hydrazide and a ketone (e.g., acetylacetone) under catalytic conditions (e.g., Zn(OAc)₂) .

  • Mechanism : The hydrazide undergoes cyclization to form the pyrazole ring, with the methyl group introduced via alkylation or during cyclization.

Ketone Coupling

The methanone bridge linking the pyrazole and piperidine moieties is formed using carbonyl coupling reagents:

  • Reagents : Activating agents like HATU, EDCl, or acetic anhydride facilitate the formation of the ketone bond .

  • Conditions : Typically performed in polar aprotic solvents (e.g., DMF) under controlled temperatures .

Pyrazole Ring Formation

StepReagents/ConditionsMechanism
Cyclization Phenylacetic acid hydrazide + ketone (e.g., acetylacetone) + Zn(OAc)₂Hydrazide cyclization to form pyrazole ring with methyl and phenyl substituents .
Alkylation Alkylating agents (e.g., methyl iodide)Introduction of methyl group at the 5-position .

Ketone Coupling

StepReagents/ConditionsMechanism
Activation Pyrazole carboxylic acid + HATU/EDClActivation of the carboxylic acid to form an activated intermediate .
Coupling Activated intermediate + piperidine amineFormation of the ketone bond via nucleophilic attack .

Reaction Optimization and Challenges

  • Regioselectivity : The methyl and phenyl substituents on the pyrazole ring require precise control during cyclization to avoid isomerization .

  • Purity : Multi-step syntheses necessitate rigorous purification (e.g., silica gel chromatography) to isolate the target compound .

  • Stability : The ketone group may undergo hydrolysis under acidic or basic conditions, requiring careful solvent selection.

Analytical Characterization

  • NMR Spectroscopy : Confirms the connectivity of the pyrazole and piperidine moieties, with shifts indicative of the methanone bridge .

  • Mass Spectrometry : Validates the molecular formula (C₂₂H₂₄N₄O₂) and molecular weight (~302 g/mol).

Q & A

Basic Question: What are optimized synthetic routes for this compound, and how can reaction yields be improved?

Methodological Answer:
Synthesis typically involves multi-step reactions, including cyclocondensation and coupling. Key steps:

  • Cyclocondensation: Use phenylhydrazine with ethyl acetoacetate and DMF-DMA to form the pyrazole core .
  • Coupling: React the pyrazole intermediate with a substituted piperidine derivative under reflux in xylene (10–30 hours) with chloranil as an oxidizing agent. Post-reaction, purify via recrystallization (methanol or DMF-EtOH mixtures) .
  • Yield Optimization: Monitor reaction progress via TLC/HPLC. Increase catalyst efficiency (e.g., Pd-based catalysts for cross-coupling) and optimize solvent polarity (e.g., xylene for high-temperature stability) .

Basic Question: How is structural characterization performed for this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal packing and dihedral angles between aromatic rings (e.g., pyrazole vs. pyridine moieties) using a Stoe IPDS-II diffractometer. Hydrogen bonding (O–H···N) can stabilize the crystal lattice .
  • Spectroscopy:
    • NMR: Assign peaks using 2D techniques (COSY, HSQC) to distinguish methyl groups on pyrazole (δ ~2.5 ppm) and piperidine protons (δ ~3.5–4.0 ppm) .
    • IR: Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and aromatic C–H bending .

Basic Question: What protocols are recommended for preliminary biological activity screening?

Methodological Answer:

  • Antimicrobial Assays: Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
  • Cytotoxicity Testing: Employ MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values. Use DMSO as a solvent control (<0.1% v/v) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Methodological Answer:

  • Substituent Variation: Modify the pyridine (6-methyl) or piperidine (4-oxy) groups. For example, replace methyl with electron-withdrawing groups (e.g., -NO₂) to test binding to hydrophobic enzyme pockets .
  • Computational Docking: Use AutoDock Vina to simulate interactions with targets (e.g., kinases). Prioritize derivatives with higher docking scores for synthesis .
  • Bioisosteric Replacement: Swap the phenyl group with heteroaromatic rings (e.g., thiophene) to enhance solubility without losing affinity .

Advanced Question: How to resolve contradictions in spectral or crystallographic data?

Methodological Answer:

  • Data Validation: Cross-reference experimental NMR shifts with DFT-calculated values (Gaussian 09, B3LYP/6-31G* basis set). Discrepancies >0.5 ppm suggest conformational flexibility .
  • Crystallographic Refinement: For ambiguous electron density (e.g., disordered solvent), apply restraints in SHELXL and validate via R-factor convergence (<5%) .

Advanced Question: What methods assess thermal stability and degradation pathways?

Methodological Answer:

  • Thermal Analysis: Perform DSC/TGA (heating rate: 10°C/min, N₂ atmosphere) to identify melting points (e.g., ~449 K for pyrazole derivatives) and decomposition thresholds .
  • Degradation Studies: Use HPLC-MS to detect breakdown products under accelerated conditions (e.g., 40°C/75% RH for 4 weeks). Major degradation routes often involve hydrolysis of the methanone group .

Advanced Question: How to evaluate environmental impact and biodegradation?

Methodological Answer:

  • Fate Studies: Follow OECD 307 guidelines to measure soil half-life. Use LC-MS/MS to quantify residual compound in mesocosm setups (soil/water systems) .
  • Ecotoxicology: Test acute toxicity on Daphnia magna (48-hour EC₅₀) and algae (72-hour growth inhibition). Correlate results with LogP values to predict bioaccumulation .

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